molecular formula C15H21BrN2O2 B1279774 1-Boc-4-(4-Bromophenyl)piperazine CAS No. 352437-09-3

1-Boc-4-(4-Bromophenyl)piperazine

Cat. No. B1279774
M. Wt: 341.24 g/mol
InChI Key: QKIPWYSRBGTXRG-UHFFFAOYSA-N
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Description

The compound "1-Boc-4-(4-Bromophenyl)piperazine" is a chemical of interest in various fields of research, particularly in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. The compound features a piperazine core, which is a common moiety in many drug molecules, substituted with a 4-bromophenyl group and protected with a tert-butoxycarbonyl (Boc) group.

Synthesis Analysis

The synthesis of related piperazine compounds has been explored in several studies. For instance, the synthesis of regioisomeric bromodimethoxy benzyl piperazines, which share structural similarities with 1-Boc-4-(4-Bromophenyl)piperazine, was achieved and their analytical profiles were evaluated using GC-MS and FT-IR . Another study reported the synthesis of various 1-methyl piperazine derivatives, which, while not directly related to the Boc-protected compound, provides insight into the synthetic strategies that can be applied to piperazine chemistry . Additionally, the synthesis of a tert-butyl piperazine-1-carboxylate derivative was performed through a condensation reaction, showcasing the versatility of piperazine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and diverse. X-ray diffraction studies have been used to confirm the structure of a tert-butyl piperazine-1-carboxylate derivative, providing detailed information about the crystal system, space group, and unit cell parameters . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule and can inform the design of new compounds with desired properties.

Chemical Reactions Analysis

Piperazine compounds can undergo various chemical reactions, which are essential for their transformation into useful pharmaceutical agents or other functional materials. For example, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine involved a series of reactions including reduction, bromination, and final reaction with anhydrous piperazine . These reactions are indicative of the types of chemical transformations that 1-Boc-4-(4-Bromophenyl)piperazine might also undergo in the context of synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Vis have been employed to investigate the properties of phenyl substituted piperazine compounds . These studies provide valuable information on vibrational and electronic properties, which are important for understanding the behavior of these compounds under different conditions. Additionally, the analysis of conformational stability, charge distribution, and thermodynamic properties using computational methods such as DFT can offer insights into the reactivity and stability of piperazine derivatives .

Scientific Research Applications

1. Synthesis of Dual Bcl-2/Bcl-xL Inhibitors

  • Application Summary: 1-Boc-4-(4-Bromophenyl)piperazine is used as a reagent in the synthesis of dual Bcl-2/Bcl-xL inhibitors . These inhibitors are potential anticancer agents that work by blocking the function of Bcl-2 and Bcl-xL proteins, which are often overexpressed in cancer cells and contribute to tumor survival and resistance to chemotherapy .

2. Synthesis of Piperazine Derivatives

  • Application Summary: 1-Boc-piperazine may be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . These derivatives could have various applications in medicinal chemistry, given the wide use of piperazine in drug discovery .

Safety And Hazards

The safety information for 1-Boc-4-(4-Bromophenyl)piperazine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIPWYSRBGTXRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473892
Record name Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4-(4-Bromophenyl)piperazine

CAS RN

352437-09-3
Record name Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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